L-Lysinhydrochlorid

Übersicht

Beschreibung

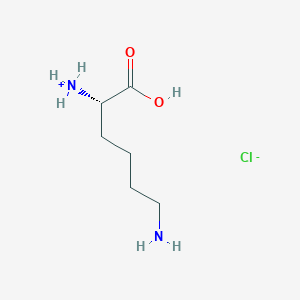

L-Lysine hydrochloride is the hydrochloride salt form of L-lysine, an essential amino acid. It is a vital building block for protein synthesis in the human body and plays a crucial role in various physiological processes. L-Lysine hydrochloride is commonly used as a dietary supplement and in the pharmaceutical industry due to its high solubility and stability .

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

1. Animal Feed Supplementation

L-Lysine hydrochloride is primarily used as a nutritional additive in animal feeds. It enhances the protein quality of feed grains, particularly in monogastric animals like pigs and poultry, where it is often deficient. Studies have shown that supplementation with L-lysine improves growth performance and feed efficiency in these animals. For instance, a study indicated that dietary L-lysine supplementation significantly increased the growth rate and feed conversion ratio in growing pigs .

2. Human Nutrition

In human nutrition, L-Lysine is essential for protein synthesis, hormone production, and calcium absorption. It is often included in dietary supplements aimed at improving muscle mass and recovery after exercise. Research has suggested that L-lysine supplementation can stimulate the release of growth hormone, thereby enhancing athletic performance .

Medical Applications

1. Viral Infection Management

L-Lysine has been studied for its potential role in managing viral infections, particularly herpes simplex virus. Supplementation may reduce the frequency and severity of outbreaks by inhibiting arginine uptake, which is necessary for viral replication. Clinical trials have shown that patients taking L-lysine experienced fewer recurrences of herpes simplex compared to those on placebo .

2. Osteoporosis Prevention

Recent research has highlighted the protective effects of L-lysine against osteoporosis. A study demonstrated that L-lysine supplementation could help prevent arterial calcification and support bone health by regulating parathyroid hormone levels in animal models . This suggests a potential therapeutic role for L-lysine in managing bone density issues.

Case Studies

Wirkmechanismus

Target of Action

L-Lysine hydrochloride primarily targets proteins in the human body. As an essential amino acid, L-lysine is a fundamental building block of proteins . It plays a crucial role in various biological processes, including calcium absorption, muscle protein synthesis, and the production of hormones, enzymes, and antibodies .

Mode of Action

L-Lysine interacts with its targets by incorporating itself into protein structures during protein synthesis . It also competes with L-arginine, another amino acid, in various biochemical processes. For instance, in the context of herpes simplex virus replication, a high ratio of L-lysine to L-arginine in the tissue culture media can inhibit viral replication and cytopathogenicity .

Biochemische Analyse

Biochemical Properties

L-Lysine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. It contains an α-amino group, an α-carboxylic acid group, and a side chain lysyl, classifying it as a basic, charged, aliphatic amino acid . It is involved in the diaminopimelate and α-aminoadipate pathways, which employ distinct enzymes and substrates .

Cellular Effects

L-Lysine hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of L-Lysine hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The ε-amino group often participates in hydrogen bonding and as a general base in catalysis .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of L-Lysine hydrochloride can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of L-Lysine hydrochloride vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

L-Lysine hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . In organisms that synthesize lysine, two main biosynthetic pathways exist, the diaminopimelate and α-aminoadipate pathways .

Transport and Distribution

L-Lysine hydrochloride is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and it could affect its localization or accumulation.

Subcellular Localization

The subcellular localization of L-Lysine hydrochloride and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: L-Lysine hydrochloride can be synthesized through several methods. One common approach involves the fermentation of glucose using Corynebacterium glutamicum, a bacterium that produces L-lysine. The fermentation broth is then acidified to precipitate L-lysine, which is subsequently converted to its hydrochloride salt by reacting with hydrochloric acid .

Industrial Production Methods: In industrial settings, L-lysine hydrochloride is produced through large-scale fermentation processes. The primary carbon sources for fermentation are sucrose from molasses and glucose from starch hydrolysates. The fermentation process is optimized to maximize yield, and the product is purified through ion exchange chromatography, precipitation at the isoelectric point, or extraction with organic solvents .

Analyse Chemischer Reaktionen

Types of Reactions: L-Lysine hydrochloride undergoes various chemical reactions, including:

Oxidation: L-lysine can be oxidized to form allysine, which is involved in the crosslinking of collagen fibers.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: L-lysine can participate in nucleophilic substitution reactions, such as acylation with anhydrides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and periodate.

Substitution: Reagents like acetic anhydride and citraconic anhydride are used for acylation reactions.

Major Products:

Oxidation: Allysine, which plays a role in collagen crosslinking.

Substitution: Acylated lysine derivatives, which can be used in various biochemical applications.

Vergleich Mit ähnlichen Verbindungen

L-Arginine: Another essential amino acid involved in protein synthesis and nitric oxide production.

L-Histidine: An essential amino acid important for the production of histamine and the maintenance of myelin sheaths.

L-Ornithine: A non-essential amino acid involved in the urea cycle and the detoxification of ammonia.

Uniqueness of L-Lysine Hydrochloride: L-Lysine hydrochloride is unique due to its high solubility and stability, making it suitable for various pharmaceutical and dietary applications. Its role in collagen formation and calcium absorption also sets it apart from other amino acids, highlighting its importance in bone health and tissue repair .

Biologische Aktivität

L-Lysine hydrochloride (Lys HCl) is a vital amino acid that plays a significant role in various biological processes. Its biological activity encompasses antimicrobial effects, nutritional supplementation, and potential therapeutic applications, particularly in cancer treatment and protein metabolism. This article will explore the biological activities of L-Lysine hydrochloride, supported by data tables, case studies, and research findings.

1. Antimicrobial Activity

Recent studies have highlighted the potential of L-lysine hydrochloride to enhance the efficacy of certain antibiotics, particularly β-lactams.

- Mechanism of Action : Lys HCl enhances the bactericidal activity of β-lactams against Gram-negative bacteria like Escherichia coli by increasing the expression of genes involved in the tricarboxylic acid (TCA) cycle and promoting reactive oxygen species (ROS) accumulation. This combination leads to destabilization of the bacterial outer membrane and increased lethality against resistant strains .

Table 1: Effects of L-Lysine Hydrochloride on Antibiotic Efficacy

| Antibiotic Type | Effect with Lys HCl | Mechanism of Action |

|---|---|---|

| β-lactams | Enhanced killing | Increased ROS and TCA cycle gene expression |

| Fluoroquinolones | No effect | No interaction with Lys HCl |

| Aminoglycosides | No effect | No interaction with Lys HCl |

2. Nutritional Supplementation

Lys HCl is widely used in animal feeds and dietary supplements due to its role in protein synthesis and overall growth.

- Dietary Impact : A study showed that supplementation with L-lysine can modify serum concentrations of various amino acids, impacting overall protein quality. For instance, a higher concentration of free lysine in diets reduced serum levels of several other amino acids, indicating a complex interaction within amino acid metabolism .

Table 2: Serum Amino Acid Levels with L-Lysine Supplementation

| Supplementation Level | Serum Alanine | Serum Glycine | Serum Leucine |

|---|---|---|---|

| Control | Baseline | Baseline | Baseline |

| 1.5% | ↓ | ↓ | ↓ |

| 3% | ↓ | ↓ | ↓ |

3. Therapeutic Applications in Cancer Treatment

L-Lysine α-oxidase (LO), derived from L-lysine, has demonstrated significant anticancer properties.

- Cytotoxic Effects : LO deaminates L-lysine, leading to the production of hydrogen peroxide (H₂O₂), which exhibits cytotoxic effects on tumor cells. Studies on murine models have shown that LO can reduce tumor growth significantly by depleting L-lysine levels necessary for cancer cell proliferation .

Case Study: Antitumor Activity of L-Lysine α-Oxidase

In a murine model using human colon cancer xenografts, treatment with LO resulted in a maximum tumor control rate (T/C) of 37%, demonstrating its potential as an anticancer agent .

4. Toxicological Studies

Safety assessments have been conducted to evaluate the toxicity of L-lysine hydrochloride.

- Toxicity Findings : A 13-week study on Sprague-Dawley rats showed no significant adverse effects at doses up to 5% (w/w) in their diet. The no-observed-adverse-effect level (NOAEL) was established at this concentration, indicating a favorable safety profile for L-lysine hydrochloride .

Table 3: Toxicological Data from Long-Term Study

| Dose (% w/w) | Observations |

|---|---|

| Control | No adverse effects |

| 1.25% | No adverse effects |

| 2.5% | No adverse effects |

| 5.0% | No adverse effects; NOAEL established |

Eigenschaften

IUPAC Name |

(2S)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26124-78-7, 28826-16-6, 56-87-1 (Parent) | |

| Record name | L-Lysine, hydrochloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26124-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(L-lysine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28826-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9029198 | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10098-89-2, 657-27-2, 657-26-1 | |

| Record name | L-Lysine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10098-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Lysine, hydrochloride (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010098892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lysine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-(+)-Lysine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.474 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNJ23Q2COM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Lysine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

- A: L-lysine hydrochloride demonstrates superior hygroscopicity and moisturizing performance compared to glycerin, hyaluronic acid, and even its starting material, L-lysine. Under 43% relative humidity, its maximum hygroscopicity reaches 43.7%, with a moisturizing rate of 100.7%. These figures increase to 85.1% and 103.8%, respectively, at 81% relative humidity. []

A: Yes, L-lysine hydrochloride exhibits hygroscopic properties. []

- A: Research indicates that partially replacing sodium chloride with a mixture of potassium chloride, L-lysine hydrochloride, and L-glutamic acid can effectively reduce sodium content in food products like tomato soup without significantly compromising sensory attributes like saltiness. []

A: Yes, studies demonstrate that adding L-lysine hydrochloride effectively eliminates the rancid odor in rice that develops from prolonged storage at high temperatures. []

A: The ε-amino residue of L-lysine reacts with volatile carbonyl compounds, such as n-propanal and n-hexanal, which are responsible for the rancid odor. This reaction effectively neutralizes these compounds, thus reducing the rancid odor. []

- A: Studies using radiolabeled lysine show that both free and protein-bound lysine are efficiently utilized by growing chicks, with protein-bound lysine demonstrating slightly better utilization. []

A: Research shows that L-lysine sulfate, due to its retained bacterial cell mass, may be a superior source of supplemental lysine for broiler chickens compared to L-lysine hydrochloride. Supplementation with L-lysine sulfate resulted in improved live weight, feed conversion ratio, breast meat yield, meat protein content, protein accretion, nutrient metabolizability, nitrogen retention, protein utilization efficiency, and live weight gain to lysine intake ratio compared to L-lysine hydrochloride. []

- A: Research suggests potential antidiabetic effects of L-lysine. In a study with type 2 diabetes patients, oral L-lysine hydrochloride supplementation alongside existing antidiabetic medication resulted in enhanced insulin receptor tyrosine kinase activity in monocytes and a decrease in blood sugar levels. []

A: L-lysine hydrochloride is incorporated into pharmaceutical compositions alongside calcium gluconate and zinc gluconate to enhance the absorption of these minerals. The purity of L-lysine hydrochloride, particularly its valine content, is crucial for the quality of these preparations. []

A: Animal studies show that pre-treatment with L-lysine hydrochloride can attenuate the ambulation-increasing effect of methamphetamine in a dose-dependent manner. This attenuation is linked to changes in urinary pH levels, affecting the drug's excretion rate. Conversely, acidic amino acid salts, like monosodium glutamate, were found to augment the effects of methamphetamine. []

- A: Yes, a validated high-performance liquid chromatography (HPLC) method enables the simultaneous estimation of L-lysine hydrochloride and L-carnitine-L-tartrate in pharmaceutical dosage forms. This method employs a C18 column with an isocratic mobile phase and UV detection, achieving good accuracy and precision. [, ]

- A: The solubility of L-lysine hydrochloride increases with temperature and varies depending on the solvent used. The order of solubility from highest to lowest is: water > dimethyl sulfoxide > glycol > methanol > ethanol. []

- A: Research indicates that L-lysine hydrochloride interacts with nanocrystalline carbonate-substituted hydroxyapatite (n-cHAp) differently compared to L-arginine hydrochloride. L-lysine hydrochloride undergoes conformational changes depending on the pH of the medium, forming L-lysine structures at higher pH levels. This interaction occurs through the bonding of the L-lysine side chain with n-cHAp hydroxyl groups, creating an anionic form of L-lysine at pH ≤ 5. These findings are relevant for developing biomimetic composites for dental applications. [, ]

- A: A 13-week oral toxicity study in rats established a NOAEL of 5.0% L-lysine hydrochloride in the diet for both male and female rats. This equates to approximately 3.36 ± 0.12 g/kg/day for males and 3.99 ± 0.28 g/kg/day for females. The study found no significant toxicological or behavioral effects at this dosage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.